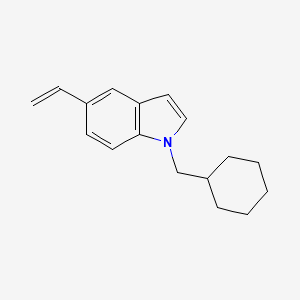

1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)-5-ethenylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h2,8-12,15H,1,3-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHYSOXAZPYBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N(C=C2)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclohexylmethyl 5 Vinyl 1h Indole

Strategies for the Construction of the 1H-Indole Core

The formation of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous drive toward more efficient and versatile methods. For the synthesis of 5-substituted indoles, such as the 5-vinyl derivative, both classical and contemporary catalytic approaches are applicable.

Classical Approaches for Indole Ring Formation Applicable to 5-Substituted Indoles

Several venerable methods have proven robust for the synthesis of substituted indoles and remain relevant in modern organic synthesis.

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of a 5-vinylindole, a 4-vinylphenylhydrazine would be the key starting material. The reaction proceeds through a eurekaselect.comeurekaselect.com-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer. rsc.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, can significantly influence the reaction outcome. wikipedia.org

Reissert Indole Synthesis : This method provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization of the resulting o-nitrophenylpyruvate derivative. researchgate.net To obtain a 5-vinylindole, one would start with 4-methyl-1-nitro-2-vinylbenzene. The reduction is commonly achieved using reagents like zinc in acetic acid or ferrous sulfate and ammonia. wikipedia.orgresearchgate.net The resulting indole-2-carboxylic acid can then be decarboxylated upon heating to yield the desired 5-vinylindole. wikipedia.org

Leimgruber-Batcho Indole Synthesis : A versatile and high-yielding method, the Leimgruber-Batcho synthesis begins with an o-nitrotoluene, which is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net This intermediate is then reductively cyclized to the indole. wikipedia.org A key advantage of this method is its ability to produce indoles that are unsubstituted at the 2 and 3 positions. clockss.org For the target molecule, 4-methyl-1-nitro-2-vinylbenzene would serve as the starting material. Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite. wikipedia.orgclockss.org

| Classical Indole Synthesis | Starting Materials | Key Intermediates | Typical Reagents |

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone, Ene-hydrazine | HCl, H₂SO₄, ZnCl₂ |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | o-Nitrophenylpyruvic acid | K-ethoxide, Zn/AcOH |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene | β-Dialkylamino-2-nitrostyrene | DMFDMA, Pyrrolidine, Ra-Ni/N₂H₄ |

Modern Catalyst-Mediated Indole Synthesis

Recent advancements in organometallic chemistry have led to the development of powerful catalytic methods for indole synthesis, often offering milder reaction conditions and broader functional group tolerance.

Metal-Catalyzed Cyclizations : Palladium-catalyzed reactions are at the forefront of modern indole synthesis. mdpi.com These methods often involve intramolecular cyclization of suitably functionalized anilines, such as o-alkynyl- or o-alkenyl-anilines. For a 5-vinylindole, a precursor like 2-alkynyl-4-vinylaniline could be cyclized in the presence of a palladium catalyst. Copper-catalyzed methods have also been developed for the intramolecular C-H amination of 2-alkenylanilines to form 3-substituted indoles. mdpi.com

C-H Activation : The direct functionalization of C-H bonds is a highly atom-economical approach to constructing complex molecules. pnas.org Transition metal-catalyzed C-H activation strategies, particularly with rhodium(III) catalysts, have been successfully applied to the synthesis of indoles. researchgate.netmdpi.com This can involve the annulation of anilines with alkynes, where a directing group on the aniline nitrogen guides the regioselectivity of the C-H activation and subsequent cyclization. researchgate.net The synthesis of a 5-vinylindole using this approach would require a 4-vinylaniline derivative.

Green Chemistry Principles in Indole Core Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. yale.edu In the context of indole synthesis, this translates to the use of more environmentally benign solvents (like water or ionic liquids), the development of catalyst-based reactions to minimize waste, and the use of energy-efficient methods such as microwave irradiation. eurekaselect.comtandfonline.comresearchgate.net For instance, microwave-assisted Fischer indole synthesis has been shown to proceed with shorter reaction times and improved yields. tandfonline.com The development of one-pot syntheses, which reduce the need for purification of intermediates, also aligns with green chemistry principles. journalijar.com

Selective N-Alkylation Strategies for 1-(Cyclohexylmethyl) Functionalization

Once the 5-vinyl-1H-indole core is synthesized, the next critical step is the selective introduction of the cyclohexylmethyl group at the nitrogen atom. The N-alkylation of indoles can be challenging due to the competing nucleophilicity of the C3 position. researchgate.net

N-Cyclohexylmethylation Procedures and Reaction Conditions

The N-alkylation of indoles is typically achieved by deprotonating the indole nitrogen with a base to form the indolide anion, which then acts as a nucleophile towards an alkylating agent.

Reaction Conditions : A common procedure involves treating the 5-vinyl-1H-indole with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of cyclohexylmethyl halide (e.g., bromide or iodide). nih.gov The choice of base and solvent can be crucial for achieving high yields and selectivity. beilstein-journals.org Alternative bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which may offer milder reaction conditions. researchgate.net

| Parameter | Condition | Rationale |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonation of the indole N-H. researchgate.netnih.gov |

| Solvent | THF, DMF | Aprotic polar solvents to solvate the cation. nih.gov |

| Alkylating Agent | Cyclohexylmethyl bromide/iodide | Electrophile for the indolide anion. |

| Temperature | Room temperature to elevated temperatures | To control reaction rate and selectivity. |

Regioselectivity and Yield Optimization in N-Functionalization

Achieving exclusive N-alkylation over C3-alkylation is a key challenge. The regioselectivity is influenced by several factors, including the nature of the counter-ion, the solvent, and the presence of substituents on the indole ring.

Optimizing Regioselectivity : In general, conditions that favor the formation of a "free" indolide anion, such as the use of polar aprotic solvents and counter-ions that are well-solvated, tend to promote N-alkylation. The steric bulk of the cyclohexylmethyl group also favors N-alkylation over the more sterically hindered C3 position.

Yield Optimization : To maximize the yield of the desired N-alkylated product, it is important to carefully control the reaction conditions. This includes the stoichiometry of the base and alkylating agent, the reaction temperature, and the reaction time. In some cases, the use of phase-transfer catalysts can improve the efficiency of the alkylation. Modern approaches, such as transition metal-catalyzed N-allylation, offer high regioselectivity and can be enantioselective, although these are more specific to allylic electrophiles. mdpi.comresearchgate.net For a saturated alkyl group like cyclohexylmethyl, the classical deprotonation-alkylation sequence remains the most direct approach.

Introduction of the Vinyl Group at the C-5 Position

The introduction of a vinyl group at the C-5 position of the indole nucleus is a challenging transformation that can be achieved through either direct functionalization of a C-H bond or via a sequential strategy involving a pre-functionalized intermediate.

Direct C-H vinylation represents a highly atom-economical approach, avoiding the need for pre-installed leaving groups. Palladium-catalyzed reactions are the most prominent in this category.

The Mizoroki-Heck reaction, or Heck vinylation, is a powerful method for forming carbon-carbon bonds between aryl halides or triflates and alkenes. organic-chemistry.orgyoutube.com In the context of direct C-H functionalization, an oxidative Heck-type reaction can be employed. This approach would involve the coupling of 1-(cyclohexylmethyl)-1H-indole with a vinylating agent. However, a significant challenge in the direct C-H functionalization of the indole core is controlling the regioselectivity. The C-2 and C-3 positions of the pyrrole ring are inherently more electron-rich and reactive, making selective functionalization of the C-5 position on the benzene ring difficult. nih.govacs.org

Strategies to overcome this challenge often involve the use of directing groups to guide the catalyst to a specific C-H bond. While effective, this adds steps for the installation and removal of the directing group. For the direct C-5 vinylation of a simple N-alkylated indole, achieving high selectivity remains a formidable synthetic hurdle, often resulting in mixtures of isomers. nih.gov

A more common and regiochemically precise approach involves a sequential strategy, which typically begins with an indole core already functionalized at the C-5 position with a leaving group, most commonly a halogen (bromine or iodine). The synthesis of 1-(cyclohexylmethyl)-5-vinyl-1H-indole can then proceed via two primary sequential pathways:

Pathway A: N-alkylation followed by C-5 vinylation.

Pathway B: C-5 vinylation followed by N-alkylation.

Both pathways rely on robust palladium-catalyzed cross-coupling reactions to install the vinyl group. The most frequently employed methods are the Suzuki-Miyaura, Stille, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.org In this synthesis, 1-(cyclohexylmethyl)-5-bromo-1H-indole would be reacted with a vinylboron species, such as potassium vinyltrifluoroborate or pinacol vinyl boronate, in the presence of a palladium catalyst and a base. mdpi.comnih.gov The Suzuki reaction is widely favored due to the relatively low toxicity and high stability of the boronic acid and ester reagents. libretexts.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). organic-chemistry.orglibretexts.org The synthesis would involve reacting 1-(cyclohexylmethyl)-5-bromo-1H-indole with a vinylstannane, such as vinyltributyltin. While highly effective and tolerant of a wide range of functional groups, the primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can complicate purification. wikipedia.orgnih.gov

Heck Coupling: As mentioned previously, the Heck reaction couples an aryl halide with an alkene. organic-chemistry.org To synthesize the target compound, 1-(cyclohexylmethyl)-5-bromo-1H-indole could be reacted with ethylene or a protected ethylene equivalent. nih.govacs.org This method avoids the need to pre-form an organometallic vinylating agent.

The table below provides a comparative overview of these key cross-coupling reactions for the synthesis of 5-vinylindoles.

| Reaction | Vinyl Source | Typical Catalyst/Base | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Vinylboronic acids/esters (e.g., Potassium vinyltrifluoroborate) | Pd(PPh₃)₄, PdCl₂(dppf) / K₂CO₃, Cs₂CO₃ | Low toxicity of boron reagents; stable reagents; mild reaction conditions. libretexts.orgnih.gov | Boronic acids can be unstable; requires stoichiometric base. |

| Stille Coupling | Vinylstannanes (e.g., Vinyltributyltin) | Pd(PPh₃)₄, Pd(OAc)₂ | Tolerates a wide variety of functional groups; neutral reaction conditions. organic-chemistry.org | High toxicity of tin reagents and byproducts; difficult purification. wikipedia.org |

| Heck Coupling | Alkenes (e.g., Ethylene) | Pd(OAc)₂, PdCl₂ / Et₃N, Na₂CO₃ | Atom economical; avoids pre-formed organometallic reagents. organic-chemistry.orgnih.gov | Can have issues with regioselectivity (β-hydride elimination); may require higher temperatures. youtube.com |

Convergent and Divergent Synthesis Pathways to this compound

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related final products. researchgate.netrsc.org For the synthesis of this compound, the intermediate 1-(cyclohexylmethyl)-5-bromo-1H-indole serves as an excellent starting point for a divergent approach. From this single precursor, a multitude of C-5 functionalized analogs can be generated. A Suzuki-Miyaura coupling with a vinylboronate would lead to the desired this compound. Alternatively, subjecting the same bromo-indole intermediate to other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or nucleophilic substitution reactions would provide access to a library of C-5 substituted indole derivatives, demonstrating the utility of a divergent strategy.

Purification and Isolation Techniques in the Synthesis of this compound

The purification of the final product and key intermediates is critical to obtaining the compound in high purity. Given the nature of indole derivatives and the reagents used in their synthesis (e.g., palladium catalysts, organometallic reagents), a multi-step purification protocol is typically required.

Aqueous Workup and Extraction: Following the reaction, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities. The crude product is extracted from the aqueous phase into an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. google.com

Column Chromatography: The primary method for purifying indole derivatives is flash column chromatography on silica gel. nih.gov This technique separates the desired product from unreacted starting materials, catalyst residues, and reaction byproducts based on differences in polarity. A gradient of non-polar and polar solvents, such as a hexane/ethyl acetate mixture, is commonly used to elute the compounds from the column. nih.gov

Crystallization: If the final compound is a solid, crystallization is a highly effective method for achieving high purity. mdpi.comresearchgate.net This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., methanol/water, ethanol, or hexane/ethyl acetate) and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.

The table below summarizes common purification techniques used for indole derivatives.

| Technique | Principle | Application in Synthesis | Typical Solvents/Materials |

|---|---|---|---|

| Extraction | Differential solubility between two immiscible liquid phases. | Initial removal of inorganic salts and highly polar/non-polar impurities after reaction quench. | Ethyl acetate, Dichloromethane, Diethyl ether, Water, Brine. |

| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Primary purification method to separate products from starting materials and byproducts. nih.gov | Silica gel (stationary phase); Hexane/Ethyl acetate, Dichloromethane/Methanol (mobile phase). |

| Crystallization | Purification based on differences in solubility at varying temperatures. | Final purification step for solid products to achieve high purity. mdpi.comresearchgate.net | Ethanol, Methanol, Water, Hexane, Acetone. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Cyclohexylmethyl 5 Vinyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of all atoms within the molecule can be meticulously mapped.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of each hydrogen atom in the molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit characteristic signals for the indole (B1671886) core, the vinyl substituent, and the cyclohexylmethyl group.

The protons of the indole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The vinyl group protons would appear as a set of coupled signals, typically a doublet of doublets for the proton on the carbon attached to the indole ring, and two distinct signals for the terminal geminal protons. The cyclohexylmethyl group would show a complex pattern of signals in the aliphatic region (δ 0.9-4.0 ppm), including a characteristic doublet for the methylene protons adjacent to the indole nitrogen.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Indole) | ~7.15 | d | ~3.1 |

| H-3 (Indole) | ~6.50 | d | ~3.1 |

| H-4 (Indole) | ~7.80 | d | ~8.5 |

| H-6 (Indole) | ~7.25 | dd | ~8.5, ~1.5 |

| H-7 (Indole) | ~7.60 | s | - |

| -CH=CH₂ (Vinyl) | ~6.75 | dd | ~17.6, ~10.9 |

| -CH=C H₂ (Vinyl, trans) | ~5.70 | d | ~17.6 |

| -CH=C H₂ (Vinyl, cis) | ~5.20 | d | ~10.9 |

| N-CH₂- | ~3.95 | d | ~7.3 |

| Cyclohexyl-CH- | ~1.80 | m | - |

| Cyclohexyl-CH₂ | ~1.60 - 1.75 | m | - |

| Cyclohexyl-CH₂ | ~1.10 - 1.30 | m | - |

| Cyclohexyl-CH₂ | ~0.90 - 1.05 | m | - |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, thus confirming the carbon framework. The indole ring carbons would resonate in the aromatic region (δ 100-140 ppm). The vinyl group carbons would show two distinct signals, one for the internal carbon and one for the terminal methylene carbon. The carbons of the cyclohexylmethyl substituent would appear in the aliphatic region (δ 25-60 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Indole) | ~128.5 |

| C-3 (Indole) | ~101.0 |

| C-3a (Indole) | ~128.0 |

| C-4 (Indole) | ~121.0 |

| C-5 (Indole) | ~131.0 |

| C-6 (Indole) | ~119.5 |

| C-7 (Indole) | ~110.0 |

| C-7a (Indole) | ~136.0 |

| -C H=CH₂ (Vinyl) | ~137.0 |

| -CH=C H₂ (Vinyl) | ~113.0 |

| N-C H₂- | ~52.0 |

| Cyclohexyl-C H- | ~38.0 |

| Cyclohexyl-C H₂ | ~31.0 |

| Cyclohexyl-C H₂ | ~26.5 |

| Cyclohexyl-C H₂ | ~25.8 |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the connectivity between the vinyl protons and the protons within the cyclohexyl ring can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the N-CH₂ protons to the carbons of the indole ring (C-2 and C-7a) and the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the cyclohexylmethyl group relative to the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₇H₂₁N), the exact mass can be determined with high accuracy using high-resolution mass spectrometry (HRMS).

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable cyclohexylmethyl cation or a vinylindole radical cation. Another common fragmentation for N-alkyl indoles is the loss of the alkyl substituent to form an indole radical cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 239 | [C₁₇H₂₁N]⁺ | Molecular Ion (M⁺) |

| 142 | [C₁₀H₈N]⁺ | Loss of cyclohexylmethyl radical |

| 97 | [C₇H₁₃]⁺ | Cyclohexylmethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the indole ring, the vinyl group, and the cyclohexyl group.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Vinyl |

| ~2925, ~2850 | C-H stretch | Aliphatic (Cyclohexyl) |

| ~1625 | C=C stretch | Vinyl |

| ~1610, ~1460 | C=C stretch | Aromatic (Indole) |

| ~990, ~910 | =C-H bend | Vinyl (out-of-plane) |

| ~740 | C-H bend | Aromatic (Indole) |

The absence of a significant N-H stretching band around 3400 cm⁻¹ would confirm the substitution at the indole nitrogen.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the compound. mdpi.com A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water, would be suitable for separating the target compound from any starting materials, byproducts, or degradation products. mdpi.comoup.com The purity can be quantified by integrating the peak area of the analyte and comparing it to the total area of all peaks detected at a specific wavelength (e.g., 280 nm, where the indole chromophore absorbs). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column, and the eluted components are subsequently analyzed by the mass spectrometer. researchgate.net This provides not only the retention time for identification and quantification but also the mass spectrum of each component, allowing for definitive identification by comparison to a spectral library or by interpretation of the fragmentation pattern. researchgate.netrsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination (if applicable)

As of the current available scientific literature, specific X-ray diffraction data for this compound has not been reported. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data exists for other indole derivatives, this information cannot be directly extrapolated to elucidate the solid-state structure of this compound. The presence of the cyclohexylmethyl group at the N1 position and the vinyl group at the C5 position will significantly influence the crystal packing and molecular conformation.

Should single crystals of sufficient quality be grown in the future, X-ray diffraction analysis would be anticipated to provide key structural parameters. A hypothetical data table of such a future analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

The determination of the crystal structure of this compound would be a valuable contribution to the chemical sciences, providing a deeper understanding of its structure-property relationships.

Computational Chemistry and Theoretical Studies Applied to 1 Cyclohexylmethyl 5 Vinyl 1h Indole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. These calculations, typically performed using Density Functional Theory (DFT) or other high-level ab initio methods, provide a quantitative description of the molecule's orbitals and charge distribution. Such information is crucial for predicting its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of a molecule. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy and spatial distribution of these orbitals determine the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system and the vinyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic system, suggesting its susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and represents typical values for similar indole derivatives.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Some atoms or regions will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated and visualized through electrostatic potential (ESP) mapping. The ESP map provides a color-coded representation of the electrostatic potential on the molecule's surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the ESP map would likely show a region of high electron density around the nitrogen atom of the indole ring and the π-system of the vinyl group, making these areas attractive to electrophiles. The hydrogen atoms, particularly those on the indole nitrogen and the vinyl group, would exhibit a more positive potential. This information is invaluable for predicting how the molecule will interact with other polar molecules and in understanding its non-covalent interactions.

Conformational Analysis of the N-Cyclohexylmethyl and 5-Vinyl Substituents

Energy Minimization and Conformational Isomers

Conformational analysis involves identifying the stable conformations (conformational isomers or conformers) of a molecule and determining their relative energies. This is typically achieved through computational methods that systematically rotate the molecule's rotatable bonds and calculate the potential energy of each resulting geometry. The lowest energy conformations are the most stable and, therefore, the most populated at a given temperature.

For this compound, the key rotatable bonds are the C-N bond connecting the cyclohexylmethyl group to the indole ring and the C-C bond connecting the vinyl group to the indole ring. The cyclohexyl ring itself can exist in different chair and boat conformations. researchgate.net Computational energy minimization would reveal the preferred orientations of these substituents relative to the indole plane. It is likely that multiple low-energy conformers exist, separated by relatively small energy barriers.

Table 2: Hypothetical Relative Energies of Conformational Isomers of this compound

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.50 |

Note: The data in this table is illustrative and represents a hypothetical energy landscape for the molecule's stable conformers.

Influence of Conformation on Reactivity

The specific conformation a molecule adopts can have a profound effect on its reactivity. youtube.com Steric hindrance, for instance, can play a significant role. nih.govnih.gov If a bulky substituent, such as the cyclohexylmethyl group, is oriented in a way that blocks access to a reactive site on the indole ring or the vinyl group, the rate of reaction at that site will be diminished.

Furthermore, the orientation of the vinyl group relative to the indole ring can influence the conjugation of their respective π-systems. A more planar arrangement would lead to greater electronic communication between the two groups, potentially altering the electronic properties and reactivity of both. Therefore, understanding the conformational preferences of this compound is essential for a complete picture of its chemical behavior.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org TST postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

By computationally mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products, including the geometry and energy of the transition state. This allows for the detailed elucidation of reaction mechanisms. For this compound, TST could be applied to study a variety of potential reactions, such as electrophilic addition to the vinyl group or substitution on the indole ring. The calculations would provide insights into the feasibility of different reaction pathways and help to predict the major products. This theoretical approach is crucial for designing new synthetic routes and understanding the chemical transformations of this and related molecules. pku.edu.cn

Computational Modeling of Proposed Reaction Pathways

The vinyl group at the 5-position of the indole ring in this compound is a key functional group that can participate in various chemical transformations. Computational modeling, particularly using quantum mechanics, allows for the exploration of potential reaction pathways for this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, as it provides a good balance between accuracy and computational cost for molecules of this size.

For instance, the Diels-Alder reaction, a powerful tool in organic synthesis, is a plausible transformation for 2-vinylindoles and, by extension, 5-vinylindoles. Theoretical modeling of the Diels-Alder reaction involving this compound as the diene with a suitable dienophile can be performed to predict the feasibility and stereoselectivity of the reaction. These calculations would involve optimizing the geometries of the reactants, transition states, and products.

Furthermore, computational studies can elucidate the mechanism of polymerization of the vinyl group, another potential reaction pathway. By modeling the initiation, propagation, and termination steps, researchers can gain insight into the thermodynamics and kinetics of this process. The choice of computational method is crucial, with hybrid DFT functionals like B3LYP often being used for their reliability in describing organic reactions.

Activation Energy and Reaction Coordinate Analysis

A critical aspect of understanding a chemical reaction is the determination of its activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. nih.gov Computational chemistry provides the tools to calculate this value and to map out the entire reaction coordinate, which represents the pathway of lowest energy from reactants to products via a transition state. nih.gov

For a given reaction of this compound, such as the aforementioned Diels-Alder cycloaddition, the geometry of the transition state is first located on the potential energy surface. This is a first-order saddle point, and its structure provides valuable information about the geometry of the molecule as it transforms from reactants to products. Frequency calculations are then performed to confirm the nature of the transition state (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

The activation energy is then calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. The reaction coordinate diagram, a plot of energy versus the reaction coordinate, visually represents this energy profile, including any intermediates that may be formed. nih.gov For complex, multi-step reactions, computational analysis can reveal the rate-determining step, which is the step with the highest activation energy.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a computational analysis of a reaction pathway for this compound.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactants | 0.00 | 0.00 | 0.00 |

| Transition State 1 | +25.3 | +24.8 | +35.1 |

| Intermediate | -5.2 | -5.5 | +2.3 |

| Transition State 2 | +15.8 | +15.4 | +24.9 |

| Products | -12.7 | -13.1 | -3.6 |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, which is crucial for their characterization. For this compound, theoretical calculations can provide insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311+G(d,p), can be used to predict the ¹H and ¹³C NMR chemical shifts. chemrxiv.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). These predicted spectra can aid in the assignment of experimental NMR signals.

The vibrational frequencies of this compound can be calculated using frequency analysis at the same level of theory used for geometry optimization. The resulting frequencies correspond to the different vibrational modes of the molecule and can be used to predict its IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data.

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. For indole and its derivatives, the lowest excited states are often of La and Lb character, and TD-DFT can help in assigning the observed absorption bands to specific electronic transitions. researchgate.net

A representative table of predicted spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | 7.85 (s, 1H), 7.40 (d, 1H), 7.20 (d, 1H), 6.80 (dd, 1H), 6.50 (d, 1H), 4.10 (d, 2H), 1.80-1.00 (m, 11H) |

| ¹³C NMR (δ, ppm) | 136.5, 135.8, 130.2, 128.7, 125.4, 121.9, 115.6, 110.3, 102.1, 52.3, 38.6, 31.2, 26.5, 25.8 |

| IR (cm⁻¹) | 3105 (C-H, aromatic), 2925, 2850 (C-H, aliphatic), 1620 (C=C, vinyl), 1460 (C=C, aromatic) |

| UV-Vis (λmax, nm) | 220, 265, 285 |

Molecular Dynamics Simulations for Solvent Effects and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments and its interactions with other molecules.

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are governed by a force field. nih.gov The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion numerically, the trajectory of the system over time can be generated.

One of the key applications of MD simulations is to study solvent effects. The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of solute-solvent interactions. This is particularly important for understanding the solubility and reactivity of the compound in different media.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules like proteins or DNA. By simulating the complex of the molecule with its target, researchers can investigate the binding mode, calculate the binding free energy, and identify the key intermolecular interactions that stabilize the complex. These studies are crucial in fields like drug discovery. nih.govresearchgate.net

The following table summarizes the types of information that can be obtained from MD simulations.

| Simulation Parameter | Information Obtained |

| Radial Distribution Function (RDF) | Structure of the solvent shell around the solute. |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with the solvent. |

| Binding Free Energy | Strength of the interaction with a binding partner. |

Conclusions and Future Research Perspectives in the Chemistry of 1 Cyclohexylmethyl 5 Vinyl 1h Indole

Summary of Key Achievements in Synthesis and Reactivity

While dedicated research on 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies in indole (B1671886) chemistry. The construction of this molecule can be approached in a modular fashion, leveraging well-known reactions for the formation of the indole ring, N-alkylation, and the introduction of the vinyl group.

Key synthetic achievements applicable to this target molecule include:

Indole Core Synthesis: Classic methods such as the Fischer, Bartoli, and Larock indole syntheses provide robust platforms for creating the foundational bicyclic structure from appropriately substituted anilines and carbonyl compounds or alkynes.

N-Alkylation: The introduction of the cyclohexylmethyl group onto the indole nitrogen is a straightforward N-alkylation reaction. This can be achieved by treating the indole with cyclohexylmethyl halide in the presence of a suitable base. The choice of base and solvent is crucial to optimize yield and minimize competing C-alkylation.

Vinyl Group Installation: The vinyl moiety at the C-5 position can be introduced through various modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Stille or Suzuki coupling of a 5-haloindole derivative with a vinyl organometallic reagent, are highly effective for this transformation.

In terms of reactivity, the chemical behavior of this compound can be inferred from the known reactivity of its constituent functional groups. The vinyl group is expected to be a highly versatile handle for further functionalization. It can participate in a wide array of reactions, including:

Electrophilic Addition: The double bond of the vinyl group can react with various electrophiles.

Cycloadditions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a pathway to more complex fused-ring systems.

Polymerization: The vinyl functionality allows for the potential use of this molecule as a monomer in the synthesis of novel polymers.

The indole ring itself, particularly the electron-rich C-3 position, remains susceptible to electrophilic substitution, although the steric bulk of the N-cyclohexylmethyl group may influence the regioselectivity of such reactions.

Identification of Remaining Challenges and Unexplored Chemical Pathways

Despite the plausible synthetic routes, several challenges and unexplored areas remain in the chemistry of this compound. A primary challenge lies in the development of a highly efficient and atom-economical synthesis that avoids multiple protection-deprotection steps and utilizes readily available starting materials.

Unexplored chemical pathways that warrant investigation include:

Asymmetric Reactions: The development of enantioselective transformations involving the vinyl group, such as asymmetric hydrovinylation, could lead to chiral derivatives with potential applications in asymmetric catalysis or as chiral building blocks. nih.gov

Metal-Catalyzed C-H Functionalization: Direct functionalization of the indole core's C-H bonds offers a more sustainable and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Reactivity of the N-Cyclohexylmethyl Group: While often considered a sterically bulky protecting or modifying group, the cyclohexyl moiety itself could potentially be functionalized, opening up yet another dimension of chemical space.

Intramolecular Reactions: Designing precursors that could undergo intramolecular cyclizations involving the vinyl group and another part of the molecule could lead to novel polycyclic indole derivatives.

Projections for Novel Synthetic Methodologies and Reagents

Future synthetic efforts towards this compound and its derivatives will likely focus on methodologies that offer greater efficiency, sustainability, and functional group tolerance.

Projected Methodologies and Reagents:

| Methodology/Reagent | Projected Application | Potential Advantages |

| Photoredox Catalysis | Could enable novel transformations of the vinyl group or C-H functionalization of the indole ring under mild conditions. | Use of visible light as a renewable energy source, high functional group tolerance. |

| Enzymatic Synthesis | Biocatalytic approaches could be employed for the enantioselective synthesis of chiral derivatives. | High selectivity, environmentally benign reaction conditions. |

| Novel Cross-Coupling Catalysts | Development of more active and stable palladium or other transition metal catalysts for the vinylation step. | Lower catalyst loadings, broader substrate scope, and milder reaction conditions. |

| Organocatalysis | Metal-free catalytic systems for various transformations, reducing the risk of metal contamination in the final products. | Lower cost, reduced toxicity, and often complementary reactivity to metal catalysts. |

Integration with Emerging Technologies in Organic Synthesis

The synthesis and derivatization of this compound are well-suited for integration with emerging technologies that are revolutionizing organic synthesis.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. mdpi.comnih.govacs.orgresearchgate.net The modular nature of the synthesis of this target molecule makes it an ideal candidate for a multi-step flow process.

Electrochemistry: Electrosynthesis provides a green and powerful tool for a wide range of organic transformations. nih.govrsc.orgacs.orgresearchgate.netacs.org It can be used to generate reactive intermediates under mild conditions, avoiding the need for harsh chemical oxidants or reductants. Electrochemical methods could be developed for the cyclization step in the indole synthesis or for the functionalization of the vinyl group.

Broader Implications for Heterocyclic Chemistry and Materials Science

The study of this compound has broader implications beyond its own specific chemistry. As a member of the vast family of five-membered heterocyclic compounds, it contributes to the fundamental understanding of their structure-property relationships. nih.gov

In the realm of heterocyclic chemistry , the exploration of this molecule's reactivity will expand the synthetic toolkit available for the modification of the indole scaffold. The interplay between the sterically demanding N-substituent and the reactive C-5 vinyl group could lead to novel and unexpected chemical transformations.

In materials science , the vinyl group makes this compound a particularly interesting building block for new materials. Its potential as a monomer could lead to the development of novel polymers with unique optical, electronic, or thermal properties derived from the indole moiety. The ability to further functionalize the polymer through the indole ring could allow for the fine-tuning of these properties for specific applications, such as in organic electronics or as advanced coatings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, and how can reaction yields be optimized?

- Methodological Answer : A plausible synthesis involves alkylation and vinylation steps. For example, indole derivatives with bulky substituents (e.g., cyclohexylmethyl) can be synthesized via nucleophilic substitution using cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Vinyl groups may be introduced via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) . Optimize yields by controlling reaction time, temperature, and stoichiometry. Purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) ensures product purity, as demonstrated in similar indole syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., cyclohexylmethyl protons at δ 1.0–2.5 ppm and vinyl protons at δ 5.0–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ for C₁₆H₁₉N: ~226.1596) .

- TLC/HPLC : Monitor purity (≥95% by HPLC with C18 columns and acetonitrile/water gradients) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE compliant with NIOSH or EN standards:

- Respiratory protection : P95 filters for particulates or OV/AG/P99 cartridges if vapor exposure is suspected .

- Gloves : Nitrile gloves inspected for integrity; dispose of contaminated gloves immediately .

- Waste disposal : Segregate hazardous waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., cyclohexylmethyl conformation) .

- 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations, especially for overlapping vinyl or cyclohexyl signals .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What experimental strategies are suitable for studying the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC .

- Hydrolytic stability : Test in buffers (pH 1–13) at 40°C for 48 hours; analyze by LC-MS for degradation products .

Q. How can researchers investigate the compound’s potential biological activity in in vitro assays?

- Methodological Answer :

- Target identification : Use molecular docking (AutoDock Vina) to screen against indole-binding targets (e.g., kinases or GPCRs) .

- Cytotoxicity assays : Treat cell lines (e.g., HeLa or HEK293) with 1–100 µM compound and measure viability via MTT assay .

- Enzyme inhibition : Test activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric kits .

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Multivariate analysis : Apply PCA or PLS regression to identify key physicochemical properties (e.g., logP, polar surface area) influencing activity .

- Bayesian inference : Quantify uncertainty in SAR models using tools like Stan or PyMC3 .

- Robustness testing : Replicate experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.